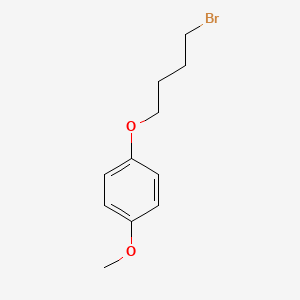

1-(4-Bromobutoxy)-4-methoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMUBVHIMDDDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366309 | |

| Record name | 1-(4-Bromobutoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-83-2 | |

| Record name | 1-(4-Bromobutoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2033-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Bromobutoxy)-4-methoxybenzene CAS number 2033-83-2

<An In-Depth Technical Guide to 1-(4-Bromobutoxy)-4-methoxybenzene

Abstract

This compound (CAS No. 2033-83-2) is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a terminal alkyl bromide and a methoxy-activated phenyl ether, renders it a highly versatile molecular linker. This guide provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and core applications, with a particular focus on its role as a key building block in the development of novel therapeutics. The protocols and mechanistic discussions herein are designed to provide researchers and drug development professionals with both theoretical understanding and practical, field-proven insights.

Core Physicochemical & Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective application. This compound is typically encountered as a low-melting solid or a high-boiling liquid.[3]

Table 1: Physicochemical Properties [3][4]

| Property | Value |

| CAS Number | 2033-83-2 |

| Molecular Formula | C₁₁H₁₅BrO₂ |

| Molecular Weight | 259.14 g/mol |

| Boiling Point | 335.7°C at 760 mmHg |

| Density | 1.294 g/cm³ |

| Refractive Index | 1.524 |

| Appearance | Low-melting solid |

Spectroscopic Characterization:

The structural identity of this compound is unequivocally confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen environments. Key expected signals include:

-

A singlet for the methoxy (-OCH₃) protons around 3.7-3.8 ppm.

-

Two distinct triplets for the methylene groups adjacent to the oxygen (-O-CH₂-) and the bromine (-CH₂-Br), typically around 4.0 ppm and 3.4 ppm, respectively.

-

A multiplet for the two central methylene groups of the butyl chain.

-

An AA'BB' system (appearing as two doublets) in the aromatic region (6.8-7.0 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the proton data, showing distinct signals for each of the unique carbon atoms, including the methoxy carbon, the four carbons of the butyl chain, and the carbons of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak and a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.

Synthesis and Purification: A Validated Protocol

The most reliable and common method for preparing this compound is the Williamson ether synthesis.[5][6] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][7][8]

Principle of Synthesis:

The synthesis involves the deprotonation of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion. This anion then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an Sₙ2 reaction, displacing a bromide ion.

Causality Behind Experimental Choices:

-

Excess Reagent: 1,4-dibromobutane is used in excess. This is a critical strategic choice to statistically favor the mono-alkylation product and minimize the formation of the undesired bis-alkylation byproduct, 1,4-bis(4-methoxyphenoxy)butane.

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is ideal for deprotonating the phenol without being overly reactive.[5] Stronger bases like sodium hydride could be used but require more stringent anhydrous conditions.

-

Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is preferred as it effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively "free" and reactive, thus accelerating the Sₙ2 reaction.[9][10]

Detailed Laboratory Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of phenol).

-

Reagent Addition: Add 1,4-dibromobutane (3.0-4.0 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-methoxyphenol spot.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaOH to remove any unreacted 4-methoxyphenol[11], water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Synthesis & Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity & Mechanistic Insights

The utility of this compound stems from its terminal alkyl bromide functionality. The primary carbon attached to the bromine is an excellent electrophilic site for Sₙ2 reactions.

The Sₙ2 Reaction:

-

Mechanism: The reaction proceeds via a single, concerted step where a nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack).[8] This leads to an inversion of stereochemistry if the carbon were chiral.

-

Reactivity: As a primary alkyl bromide, it is highly reactive towards Sₙ2 displacement.[7][9][12] The order of reactivity for alkyl halides in Sₙ2 reactions is generally R-I > R-Br > R-Cl > R-F, making the bromide a good compromise between reactivity and stability.[13]

-

Steric Hindrance: The linear butyl chain presents minimal steric hindrance, further favoring the Sₙ2 pathway over competing elimination (E2) reactions.[7][12]

Common nucleophiles that readily react with this compound include amines, thiols, carboxylates, and other alkoxides, making it a premier choice for linking the 4-methoxyphenylbutoxy moiety to a wide array of molecular scaffolds.

Applications in Medicinal Chemistry & Drug Discovery

The 4-methoxyphenyl group is a privileged scaffold in medicinal chemistry. It is found in numerous approved drugs and clinical candidates.[14][15] Its presence can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[14][15][16] this compound serves as an ideal linker to incorporate this valuable pharmacophore.

Case Study: Building Blocks for Receptor Ligands

Derivatives of this compound are frequently used in the synthesis of ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are key targets for neurological and psychiatric disorders. The four-carbon (butoxy) chain provides an optimal length and flexibility to position the methoxyphenyl group within the receptor's binding pocket to engage in crucial hydrophobic or hydrogen bonding interactions.

Typical Experimental Workflow: N-Alkylation

This protocol describes a general procedure for coupling this compound with a secondary amine, a common step in synthesizing potential drug candidates.

-

Setup: In a suitable flask, dissolve the secondary amine (1.0 eq) and this compound (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) to act as a scavenger for the HBr byproduct.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) until the starting amine is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic phase, dry it, and concentrate it. The final product is then purified by column chromatography or crystallization.

Application Workflow Diagram

Caption: General workflow for an N-alkylation reaction using the title compound.

Safety, Handling, and Storage

As with all laboratory reagents, proper safety protocols must be observed.

-

Hazards: this compound is classified as an irritant.[3] It may cause skin, eye, and respiratory tract irritation.[17]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19] Avoid inhalation of vapors and contact with skin and eyes.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17][18]

Conclusion

This compound is a strategically important building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction and the predictable reactivity of its primary alkyl bromide group make it a reliable and versatile tool. The ability to readily introduce the pharmacologically significant 4-methoxyphenylbutoxy linker has cemented its role in the drug discovery pipeline, enabling the exploration of novel chemical space and the development of next-generation therapeutics. This guide has provided the fundamental principles and practical methodologies required for its effective and safe utilization in a research setting.

References

- 1. This compound | 2033-83-2 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C11H15BrO2) [pubchemlite.lcsb.uni.lu]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SN2 reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. homework.study.com [homework.study.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drughunter.com [drughunter.com]

- 17. westlab.com [westlab.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

1-(4-Bromobutoxy)-4-methoxybenzene physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromobutoxy)-4-methoxybenzene

Introduction

This compound, with CAS Number 2033-83-2, is a difunctional organic molecule belonging to the class of bromoalkyl aryl ethers.[1][2] Its structure incorporates a methoxy-substituted aromatic ring linked via an ether bond to a four-carbon alkyl chain terminated with a bromine atom. This unique arrangement of functional groups—an ether, an aromatic ring, and an alkyl bromide—makes it a versatile intermediate in organic synthesis and a valuable tool in specialized fields like proteomics research.[2]

This guide provides a comprehensive overview of the essential physical, chemical, and spectral properties of this compound. It is intended for researchers and drug development professionals who require a detailed understanding of this compound for application in synthesis, derivatization, and analytical characterization. The document outlines a standard synthetic protocol, detailed characterization methodologies, and critical safety information, grounded in established chemical principles and supported by authoritative data.

Part 1: Core Physicochemical Properties

The physical state and behavior of this compound are dictated by its molecular structure. The presence of the benzene ring and the butyl chain lends a significant nonpolar character, while the ether linkages and the terminal bromine atom introduce moderate polarity. This duality influences its melting point, boiling point, and solubility. At room temperature, it is typically a low-melting, off-white to brown solid.[1]

The compound's properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2033-83-2 | [2][3][4] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1][2][5] |

| Molecular Weight | 259.14 g/mol | [1][2][3] |

| Appearance | Low-melting solid; Off-white to brown solid, crystals, or powder | [1] |

| Melting Point | 42-43 °C | [3] |

| Boiling Point | 335.7 °C at 760 mmHg; 98-105 °C at 0.18 mmHg | [1][3] |

| Density | 1.294 g/cm³ (Predicted) | [1][3] |

| Refractive Index | 1.524 | [1] |

| Vapor Pressure | 0.000229 mmHg at 25 °C | [1] |

| Flash Point | 146.6 °C | [1] |

Solubility Profile

The solubility of this compound is consistent with its predominantly nonpolar structure. It exhibits limited solubility in highly polar solvents like water. Conversely, it is readily soluble in a range of nonpolar organic solvents, including toluene, hexane, and chlorinated solvents like dichloromethane and chloroform.[6] This characteristic is crucial when selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

Part 2: Synthesis and Characterization Workflow

The most common and efficient synthesis of this compound is achieved via the Williamson ether synthesis. This method involves the nucleophilic substitution of a bromide ion from a dibromoalkane by a phenoxide ion.

Synthesis Principle: Williamson Ether Synthesis

The reaction proceeds by deprotonating the hydroxyl group of 4-methoxyphenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic 4-methoxyphenoxide. This phenoxide then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an Sₙ2 reaction, displacing a bromide ion and forming the ether linkage. Using an excess of 1,4-dibromobutane is critical to minimize the formation of the symmetrical diether byproduct, 1,4-bis(4-methoxyphenoxy)butane.

Detailed Synthesis Protocol

-

Reactant Preparation : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Alkyl Halide : Add 1,4-dibromobutane (3.0-5.0 eq) to the mixture. The large excess favors the desired monosubstitution product.

-

Reaction : Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C may be used) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction : Dissolve the resulting crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine to remove any remaining DMF and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification : Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure this compound.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system for characterization.

Predicted Spectral Data Summary

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (~6.8-6.9 ppm), Methoxy protons (~3.7-3.8 ppm, singlet), O-CH₂ protons (~3.9-4.0 ppm, triplet), Br-CH₂ protons (~3.4-3.5 ppm, triplet), Internal CH₂ protons (~1.9-2.1 ppm, multiplet). |

| ¹³C NMR | Aromatic carbons (~114-154 ppm), Methoxy carbon (~55 ppm), O-CH₂ carbon (~67 ppm), Br-CH₂ carbon (~33 ppm), Internal CH₂ carbons (~28-30 ppm). |

| FTIR (cm⁻¹) | ~2950-2850 (C-H aliphatic), ~3050 (C-H aromatic), ~1240 (C-O aryl ether stretch), ~1100 (C-O alkyl ether stretch), ~650-550 (C-Br stretch), ~1510 (C=C aromatic). |

| Mass Spec (EI) | Molecular ion [M]⁺ at m/z 258 and [M+2]⁺ at m/z 260 with ~1:1 intensity ratio. Key fragments from cleavage of the butyl chain and loss of bromine. |

Analytical Characterization Workflow

A sample of the purified product is subjected to a suite of analyses to confirm its structural integrity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework. The predicted shifts and coupling patterns provide definitive structural confirmation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR identifies the functional groups present in the molecule. The presence of characteristic ether, aromatic, and alkyl halide stretches confirms the successful synthesis.

-

Mass Spectrometry (MS) : MS provides the molecular weight and elemental composition. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a crucial validation point, resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[5]

-

Melting Point Analysis : The melting point is a reliable indicator of purity. A sharp melting range (e.g., 42-43 °C) that matches the literature value suggests a high-purity sample.[3]

Characterization Workflow Diagram

Caption: Integrated workflow for the analytical characterization of the final product.

Part 4: Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification : this compound is classified as an irritant.[1][7] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[8]

-

Handling Precautions :

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling.

-

-

First Aid Measures :

-

Skin Contact : Wash off immediately with plenty of soap and water.[8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8]

-

In all cases of significant exposure or if symptoms persist, seek medical attention.

-

-

Storage :

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture ingress and contamination.[8]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties. Its synthesis via Williamson etherification is straightforward, and its identity can be rigorously confirmed through a standard suite of analytical techniques, including NMR, FTIR, and mass spectrometry. Understanding its physical properties, solubility, and spectral characteristics is fundamental for its effective use in research and development. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its irritant nature. This guide serves as a foundational technical resource for scientists leveraging this versatile compound in their work.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. 1-(4-BROMOBUTOXY)-4-METHOXY-BENZENE CAS#: 2033-83-2 [m.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. PubChemLite - this compound (C11H15BrO2) [pubchemlite.lcsb.uni.lu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [amp.chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-(4-Bromobutoxy)-4-methoxybenzene for Advanced Research Applications

This guide provides an in-depth exploration of 1-(4-Bromobutoxy)-4-methoxybenzene, a key bifunctional reagent for professionals in chemical synthesis and drug discovery. We will delve into its core physicochemical properties, a validated synthesis protocol with mechanistic insights, and its strategic applications in modern research.

Core Molecular Profile

This compound is a diether benzene derivative that serves as a versatile building block in organic synthesis.[1] Its utility stems from its bifunctional nature: a stable methoxy-protected phenolic group and a reactive primary alkyl bromide. This orthogonal reactivity allows for sequential, controlled modifications, making it an invaluable tool for constructing complex molecular architectures.

The molecular formula for this compound is C₁₁H₁₅BrO₂ .[1][2][3][4][5] Its molecular weight is approximately 259.14 g/mol .[2][4][5]

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1][2][4][5] |

| Molecular Weight | 259.14 g/mol | [2][4][5] |

| Exact Mass | 258.02600 u | [2] |

| CAS Number | 2033-83-2 | [1][2] |

| Appearance | Low-melting solid | [2] |

| Density | 1.294 g/cm³ | [2] |

| Boiling Point | 335.7°C at 760 mmHg | [2] |

| Refractive Index | 1.524 | [2] |

| LogP | 3.24910 | [2] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and reliable method for preparing this compound is via the Williamson ether synthesis. This protocol involves the reaction of the phenoxide ion of 4-methoxyphenol with an excess of 1,4-dibromobutane.

Expertise & Rationale: The choice of a strong base is critical for the complete deprotonation of the weakly acidic 4-methoxyphenol to form the nucleophilic phenoxide. Sodium hydride (NaH) is often preferred as it results in the formation of hydrogen gas, an inert byproduct that drives the reaction to completion. The use of a large excess of 1,4-dibromobutane is a key strategic choice. It serves both as the alkylating agent and the solvent, maximizing the probability of the phenoxide reacting with it, while minimizing the common side reaction where a second molecule of the phenoxide displaces the bromide from the newly formed product.

Step-by-Step Methodology

-

Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add dry N,N-Dimethylformamide (DMF) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the flask. Slowly add a solution of 4-methoxyphenol (1.0 equivalent) in dry DMF dropwise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.

-

Alkylation: Add 1,4-dibromobutane (4.0-5.0 equivalents) to the reaction mixture. Heat the mixture to 80-90°C and maintain for 4-6 hours.

-

Reaction Monitoring (Trustworthiness): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the 4-methoxyphenol spot and the appearance of a new, less polar product spot indicate reaction progression.

-

Workup: After completion, cool the reaction to room temperature and cautiously quench with water to destroy any excess NaH. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a pure compound.

Diagram: Synthesis Workflow

Caption: Williamson ether synthesis workflow for this compound.

Applications in Drug Development and Proteomics

The distinct reactivity of the terminal bromide and the latent phenolic hydroxyl group (masked as a stable methyl ether) makes this compound a highly valuable linker. The four-carbon (butoxy) chain provides flexibility and appropriate spacing between two molecular entities.

Authoritative Grounding: In proteomics and targeted drug development, such linkers are fundamental for conjugating a targeting moiety (which binds to a specific protein) to a payload, such as a fluorescent probe, a biotin tag for affinity purification, or an E3 ligase ligand in the case of PROTACs (Proteolysis Targeting Chimeras). The alkyl bromide end readily undergoes nucleophilic substitution with amines, thiols, or carboxylates on a payload molecule. The methoxy group can be selectively cleaved later in the synthetic sequence using strong Lewis acids like boron tribromide (BBr₃) to reveal the phenol, which can then be coupled to a targeting ligand. This compound is specifically noted for its use in proteomics research.[1]

Diagram: Application as a Bifunctional Linker

Caption: Strategic use of the subject compound as a heterobifunctional linker.

Safety and Handling

This compound is a brominated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular engineers. Its well-defined structure, predictable reactivity, and the flexible spacer it provides are essential for the rational design of complex molecules in drug discovery, chemical biology, and materials science. The robust synthesis protocol and clear application pathways underscore its importance for researchers aiming to innovate in these fields.

References

1-(4-Bromobutoxy)-4-methoxybenzene structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 1-(4-Bromobutoxy)-4-methoxybenzene

Introduction: Beyond the Formula

In the realm of chemical sciences, a molecular formula is merely the starting point of an investigation. The compound this compound, with its formula C₁₁H₁₅BrO₂, presents a compelling case study for the rigorous process of structural elucidation.[1][2] This process is the cornerstone of chemical research and drug development, serving to unequivocally confirm a molecule's identity, assess its purity, and understand its potential behavior.[3][4] A definitive structural assignment is not achieved through a single method but by the convergence of evidence from multiple, complementary analytical techniques.[5][6]

This guide provides an in-depth walkthrough of the elucidation process for this compound, demonstrating how a systematic integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) builds an unassailable structural proof. We will explore the causality behind each analytical choice, interpreting the spectral data to piece together the molecular puzzle from its constituent parts to its complete, validated architecture.

Part 1: Foundational Analysis - Degrees of Unsaturation

Before any instrument is run, the molecular formula itself provides a critical clue. The Index of Hydrogen Deficiency (IHD), or degrees of unsaturation, reveals the total number of rings and/or multiple bonds within a molecule.

The IHD is calculated using the following formula: IHD = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₁H₁₅BrO₂: IHD = 11 - (15/2) - (1/2) + (0/2) + 1 = 11 - 7.5 - 0.5 + 1 = 4

An IHD of 4 is a strong indicator of an aromatic ring. A benzene ring contains one ring and three π-bonds, which perfectly accounts for the calculated four degrees of unsaturation. This initial hypothesis—the presence of a benzene ring—will guide the interpretation of all subsequent spectroscopic data.

Part 2: Mass Spectrometry (MS) - The Molecular Blueprint and a Halogen's Telltale Signature

Mass spectrometry is the first instrumental technique employed to gain foundational structural information. It provides the precise molecular weight of the compound and reveals characteristic fragmentation patterns that act as structural puzzle pieces.[3][6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a radical cation (M⁺•), known as the molecular ion.

-

Acceleration & Deflection: The positively charged ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Data Interpretation

Molecular Ion Peak (M⁺•): The molecular weight of C₁₁H₁₅BrO₂ is 259.14 g/mol .[1][2] A key feature to look for in the mass spectrum is the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity:

-

M⁺• peak: at m/z ≈ 258 (for C₁₁H₁₅⁷⁹BrO₂)

-

[M+2]⁺• peak: at m/z ≈ 260 (for C₁₁H₁₅⁸¹BrO₂)

The presence of this characteristic 1:1 doublet is definitive proof that the molecule contains a single bromine atom.

Key Fragmentation Patterns: The energy from electron ionization also causes the molecular ion to break into smaller, charged fragments. Analyzing these fragments helps to identify the core structural components.

| m/z Value | Proposed Fragment | Structural Rationale |

| 258 / 260 | [C₁₁H₁₅BrO₂]⁺• | Molecular Ion (M⁺• and [M+2]⁺•) |

| 179 | [C₁₁H₁₅O₂]⁺ | Loss of the bromine radical (•Br) from the molecular ion. |

| 137 | [C₇H₇O₂]⁺ | Cleavage of the butoxy chain at the ether oxygen (alpha-cleavage), leaving the methoxyphenoxy cation. |

| 121 | [C₇H₆O]⁺• | A common fragment for methoxy-substituted benzene rings, often corresponding to the methoxybenzyl cation.[7] |

| 109 | [C₆H₅O₂]⁺ | Loss of the entire bromobutoxy group, followed by rearrangement. |

The workflow for structural elucidation logically begins by establishing the molecular formula and then using spectroscopic techniques to build the structure.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. researchgate.net [researchgate.net]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. fiveable.me [fiveable.me]

- 7. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(4-Bromobutoxy)-4-methoxybenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(4-Bromobutoxy)-4-methoxybenzene. Due to the limited availability of public domain experimental spectra for this specific compound, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related molecules. This guide details the theoretical basis for spectral interpretation, outlines protocols for data acquisition, and provides predicted spectral data to aid in the identification and structural elucidation of this compound.

Introduction

This compound, with the chemical formula C₁₁H₁₅BrO₂ and CAS number 2033-83-2, is a bifunctional organic molecule featuring a p-methoxyphenyl ether and a bromoalkane moiety.[1][2] Such structures are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry and materials science. Accurate structural confirmation is paramount in these applications, and spectroscopic methods are the cornerstone of this process. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a detailed rationale for the expected spectral features.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals corresponding to the aromatic, methoxy, and alkyl chain protons.

Predicted ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.85 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| ~ 6.80 | Doublet | 2H | Ar-H (meta to -OCH₃) |

| ~ 3.95 | Triplet | 2H | -O-CH₂- |

| ~ 3.75 | Singlet | 3H | -OCH₃ |

| ~ 3.45 | Triplet | 2H | -CH₂-Br |

| ~ 2.00 | Multiplet | 2H | -O-CH₂-CH₂- |

| ~ 1.90 | Multiplet | 2H | -CH₂-CH₂-Br |

Rationale for Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (6.80-6.85 ppm): The protons on the benzene ring are expected to appear in the aromatic region of the spectrum.[3] The electron-donating methoxy group will shield these protons, shifting them upfield compared to unsubstituted benzene (δ 7.33 ppm). The para-substitution pattern will result in a characteristic AA'BB' system, which often appears as two doublets.[4]

-

Methoxy Protons (3.75 ppm): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet.

-

Oxymethylene Protons (-O-CH₂-, 3.95 ppm): The methylene group attached to the phenoxy oxygen is deshielded by the electronegative oxygen atom and is expected to resonate at a relatively downfield chemical shift.[5] It will appear as a triplet due to coupling with the adjacent methylene group.

-

Bromomethylene Protons (-CH₂-Br, 3.45 ppm): The methylene group attached to the bromine atom is also deshielded, though typically to a lesser extent than an oxygen-bound methylene group. This signal is expected to be a triplet due to coupling with the neighboring methylene group.

-

Alkyl Chain Methylene Protons (-O-CH₂-CH₂- and -CH₂-CH₂-Br, 1.90-2.00 ppm): The two central methylene groups of the butyl chain are in a more shielded environment and will appear further upfield. They will likely present as complex multiplets due to coupling with each other and the adjacent methylene groups.

Experimental Protocol for ¹H NMR Data Acquisition

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.0 | Ar-C (C-O) |

| ~ 153.0 | Ar-C (C-OCH₃) |

| ~ 115.0 | Ar-C (ortho to -OCH₃) |

| ~ 114.5 | Ar-C (meta to -OCH₃) |

| ~ 67.5 | -O-CH₂- |

| ~ 55.5 | -OCH₃ |

| ~ 33.5 | -CH₂-Br |

| ~ 29.5 | -O-CH₂-CH₂- |

| ~ 28.0 | -CH₂-CH₂-Br |

Rationale for Predicted Chemical Shifts:

-

Aromatic Carbons (114.5-159.0 ppm): The aromatic carbons resonate in the downfield region of the spectrum.[6] The carbons attached to the oxygen atoms (C-O and C-OCH₃) are the most deshielded. The other aromatic carbons are shielded by the electron-donating groups.

-

Alkoxy and Methoxy Carbons (55.5 and 67.5 ppm): The carbons directly bonded to oxygen atoms appear in the 50-80 ppm range.[5]

-

Alkyl Chain Carbons (28.0-33.5 ppm): The carbons of the butyl chain are in the upfield region, with the carbon attached to the bromine being the most deshielded among them.

Experimental Protocol for ¹³C NMR Data Acquisition

The sample preparation is the same as for ¹H NMR. The acquisition parameters on the NMR spectrometer would be adjusted for ¹³C detection, typically requiring a larger number of scans to achieve a good signal-to-noise ratio.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1610, 1510, 1460 | Medium-Strong | Aromatic C=C stretch |

| 1240 | Strong | Aryl-O-C asymmetric stretch |

| 1100 | Strong | Alkyl-O-C stretch |

| 830 | Strong | p-disubstituted benzene C-H bend |

| 650-550 | Medium | C-Br stretch |

Rationale for Predicted IR Absorptions:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons.

-

Aromatic C=C Stretching: The presence of the benzene ring will give rise to several absorptions in the 1610-1460 cm⁻¹ region.

-

C-O Stretching: The two ether linkages (aryl-O-C and alkyl-O-C) will result in strong C-O stretching bands in the 1240-1100 cm⁻¹ region.[7]

-

C-H Bending: A strong absorption around 830 cm⁻¹ is characteristic of a para-disubstituted benzene ring.

-

C-Br Stretching: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 650 and 550 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Predicted MS Data Summary

| m/z | Interpretation |

| 258/260 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 179 | [M - Br]⁺ |

| 137 | [M - C₄H₈Br]⁺ |

| 123 | [C₇H₇O₂]⁺ |

| 108 | [C₇H₈O]⁺• |

| 94 | [C₆H₆O]⁺• |

| 77 | [C₆H₅]⁺ |

Rationale for Predicted Fragmentation:

-

Molecular Ion: Due to the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 258 and 260.[7]

-

Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, would lead to a significant fragment at m/z 179.

-

Alpha-Cleavage: Fragmentation at the ether linkages is also expected. Cleavage of the butyl chain can lead to the formation of a fragment at m/z 137.

-

Further Fragmentation: Subsequent fragmentations of these primary ions would lead to the other observed peaks.

Experimental Protocol for MS Data Acquisition

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the influence of the different functional groups on the spectral data, researchers can confidently identify and characterize this molecule. The provided protocols for data acquisition serve as a practical starting point for the experimental analysis of this and similar compounds. While the presented data is predictive, it is based on well-established spectroscopic principles and provides a solid foundation for the empirical study of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromobutoxy)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1-(4-Bromobutoxy)-4-methoxybenzene (CAS No. 2033-83-2), a key bifunctional building block in modern organic synthesis and drug discovery. This document is intended to serve as a technical resource, offering practical insights and detailed methodologies to support research and development endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a diether benzene derivative characterized by a 4-methoxybenzene moiety linked via a butoxy chain to a terminal bromine atom. This unique structure imparts dual reactivity, making it a versatile intermediate for introducing a methoxyphenylpharmacophore or for use as a flexible linker in more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1] |

| Molecular Weight | 259.14 g/mol | [1] |

| CAS Number | 2033-83-2 | [1] |

| Appearance | Low-melting solid or off-white solid | |

| Melting Point | 42-43 °C | |

| Boiling Point | 98-105 °C at 0.18 mmHg | |

| Density | 1.294 g/cm³ (predicted) | |

| InChIKey | XNMUBVHIMDDDNF-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC=C(C=C1)OCCCCBr | [2] |

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet reliable SN2 reaction offers high yields and is amenable to scale-up. The causality behind this choice lies in the high nucleophilicity of the phenoxide ion and the susceptibility of the primary alkyl halide to backside attack.

Underlying Principle: The Williamson Ether Synthesis

The synthesis involves the deprotonation of 4-methoxyphenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon centers of 1,4-dibromobutane. The use of a dihaloalkane in excess or careful control of stoichiometry is crucial to favor the mono-alkylation product over the symmetrical diether.

Diagram 1: Synthesis of this compound via Williamson Ether Synthesis

Caption: Williamson ether synthesis workflow.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis and purification of this compound.

Materials and Reagents:

-

4-Methoxyphenol

-

1,4-Dibromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

-

Addition of Alkyl Halide: Add 1,4-dibromobutane (3.0 eq.) to the stirred suspension. Using an excess of the dibromide minimizes the formation of the dialkylated byproduct.

-

Reaction: Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of 4-methoxyphenol), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as an off-white solid.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.84 (d, J = 9.0 Hz, 2H, Ar-H ortho to OCH₃)

-

δ 6.80 (d, J = 9.0 Hz, 2H, Ar-H meta to OCH₃)

-

δ 3.95 (t, J = 6.2 Hz, 2H, -OCH₂-)

-

δ 3.77 (s, 3H, -OCH₃)

-

δ 3.46 (t, J = 6.6 Hz, 2H, -CH₂Br)

-

δ 2.08 – 1.98 (m, 2H, -OCH₂CH₂-)

-

δ 1.95 – 1.85 (m, 2H, -CH₂CH₂Br)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 153.8 (Ar-C-O)

-

δ 153.2 (Ar-C-OCH₃)

-

δ 115.5 (Ar-CH)

-

δ 114.6 (Ar-CH)

-

δ 67.2 (-OCH₂-)

-

δ 55.7 (-OCH₃)

-

δ 33.6 (-CH₂Br)

-

δ 29.6 (-OCH₂CH₂-)

-

δ 27.9 (-CH₂CH₂Br)

-

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic peaks corresponding to the functional groups present in the molecule.

Table 2: Key IR Absorptions

| Wavenumber (cm⁻¹) | Assignment |

| ~2940-2860 | C-H stretching (aliphatic) |

| ~1508, 1465 | C=C stretching (aromatic) |

| ~1230 | C-O-C stretching (aryl ether) |

| ~1035 | C-O-C stretching (alkyl ether) |

| ~630 | C-Br stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be evident from the isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.

-

Expected [M]⁺: m/z 258 and 260

-

Key Fragments: Loss of the bromine atom, cleavage of the butoxy chain.

Analytical Methods for Purity Assessment

Purity is critical for subsequent applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.

HPLC Method:

-

Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Gradient of acetonitrile and water

-

Detection: UV at 225 nm

GC-MS Method:

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms)

-

Carrier Gas: Helium

-

Temperature Program: A suitable temperature gradient to ensure separation from impurities and starting materials.

-

Detector: Mass Spectrometer for identification and quantification.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a valuable reagent in multi-step syntheses.

Reactivity at the Bromine Terminus

The primary alkyl bromide is a good electrophile and readily participates in nucleophilic substitution reactions.

-

Alkylation of Amines: It can be used to alkylate primary and secondary amines to introduce the 4-(4-methoxy-phenoxy)butyl group, a common motif in pharmacologically active molecules.[3][4]

-

Ether and Thioether Formation: Reaction with alcohols, phenols, and thiols in the presence of a base will yield the corresponding ethers and thioethers.

Diagram 2: Reactivity of this compound with Nucleophiles

Caption: SN2 reactions with various nucleophiles.

Role in Drug Discovery and Proteomics

This compound is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[6] this compound can serve as a flexible linker to connect a target-binding ligand and an E3 ligase-recruiting ligand.[7] Its application has also been noted in proteomics research.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis, dual reactivity, and utility as a flexible linker make it an important tool for researchers and drug development professionals. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C11H15BrO2) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

Solubility of 1-(4-Bromobutoxy)-4-methoxybenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(4-Bromobutoxy)-4-methoxybenzene in Organic Solvents

Authored by a Senior Application Scientist

Introduction

This compound is a diether benzene compound that serves as a valuable intermediate in organic synthesis and proteomics research.[1] Its utility in these fields is fundamentally linked to its behavior in solution. The ability to dissolve, and thus control the reactivity and application of this compound, is paramount for researchers, chemists, and formulation scientists. A thorough understanding of its solubility profile allows for the rational selection of solvents for chemical reactions, purification processes like crystallization, and analytical techniques such as chromatography.

This guide provides a comprehensive analysis of the solubility of this compound. We will first deconstruct its molecular architecture to predict its solubility based on fundamental chemical principles. Subsequently, we will present robust, field-proven experimental protocols for both qualitative and quantitative solubility determination, explaining the causality behind each procedural choice. This document is designed to equip the laboratory professional with the theoretical grounding and practical methodologies required to effectively utilize this compound.

Molecular Profile and Predicted Solubility Drivers

The solubility of a compound is dictated by its physicochemical properties. The key to predicting how this compound will behave in various solvents lies in analyzing its structure and inherent polarity.

The molecule can be logically divided into three key regions, each contributing to its overall solubility characteristics:

-

The Aromatic Methoxybenzene Head: This portion, a methoxy-substituted benzene ring, introduces some polar character due to the ether oxygen and the pi-electron system of the ring. However, the benzene ring itself is largely nonpolar and will favor interactions with nonpolar solvents.[2]

-

The Alkyl Butoxy Spacer: The four-carbon butyl chain is a classic nonpolar, hydrophobic segment. Its presence significantly increases the compound's affinity for nonpolar solvents.

-

The Terminal Bromo Group: The bromine atom is electronegative, creating a polar C-Br bond. More importantly, it adds significant molecular weight and polarizability, which can influence van der Waals interactions.

The general principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[3][4][5] Given the mixed nature of this compound—possessing both a large nonpolar backbone (benzene ring, butyl chain) and moderately polar ether and bromo functionalities—we can predict a nuanced solubility profile. The large nonpolar surface area suggests that its solubility will be highest in solvents of low to intermediate polarity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for understanding its behavior.[6]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1][4][7] |

| Molecular Weight | 259.14 g/mol | [1][4][8] |

| Appearance | Low-melting solid | [4] |

| Melting Point | 42-43 °C | [8] |

| Boiling Point | 98-105 °C at 0.18 mmHg | [4][8] |

| Density | ~1.294 g/cm³ (Predicted) | [4][8] |

| XlogP (Predicted) | 3.4 | [9] |

The predicted XlogP value of 3.4 indicates a significant preference for a lipophilic (nonpolar) environment over a hydrophilic (polar) one, reinforcing the prediction that it will be more soluble in organic solvents than in water.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a predicted solubility profile. These predictions are foundational and should be confirmed experimentally for any critical application.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | High | The nonpolar alkyl chain and benzene ring will interact favorably with nonpolar solvents via London dispersion forces.[2] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents possess a dipole moment that can interact with the ether and bromo groups, while their organic character accommodates the nonpolar parts of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability of these solvents to hydrogen bond will not be strongly reciprocated by the solute, which is a hydrogen bond acceptor (ether oxygens) but not a donor. The dominant nonpolar character of the solute limits miscibility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The large hydrophobic structure cannot overcome the strong hydrogen bonding network of water. While DMSO is a powerful solvent, the compound's limited polarity may restrict high solubility. |

Experimental Determination of Solubility

Theoretical predictions provide a starting point, but empirical testing is required for accuracy in a laboratory setting.[5] The following protocols are designed to be self-validating and provide reliable data for decision-making.

Logical Workflow for Solvent Selection

The process of selecting an appropriate solvent is a logical progression from prediction to empirical validation. This workflow ensures efficiency and minimizes wasted resources.

Caption: Logical workflow for solvent screening and selection.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment of solubility, ideal for initial screening of multiple solvents.

Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a given solvent at a specific concentration (e.g., ~20 mg/mL).

Methodology:

-

Preparation: Dispense approximately 20 mg of this compound into a small, dry vial or test tube.

-

Solvent Addition: Add 0.25 mL of the test solvent to the vial.

-

Causality: Starting with a smaller volume allows for clear observation of initial dissolution.

-

-

Agitation: Vigorously agitate the mixture for 30 seconds using a vortex mixer or by flicking the tube.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.25 mL increments, with agitation after each addition, up to a total volume of 1.0 mL.[10]

-

Causality: Incremental addition helps to identify the point of saturation and prevents using excessive solvent, which could falsely indicate solubility.

-

-

Classification:

-

Soluble: The compound dissolves completely after the first 0.25 mL addition.

-

Partially Soluble: The compound dissolves completely only after adding more than 0.25 mL of solvent.

-

Insoluble: The compound does not dissolve completely even after adding a total of 1.0 mL of solvent.[11]

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the benchmark method for obtaining precise solubility data. It relies on allowing a solute-solvent mixture to reach equilibrium and then measuring the concentration of the dissolved solute in the supernatant.

Objective: To determine the equilibrium solubility of the compound in a solvent at a controlled temperature (e.g., 25 °C), expressed in mg/mL or mol/L.

Caption: Experimental workflow for the Shake-Flask method.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume of the chosen solvent. "Excess" means enough solid remains undissolved at equilibrium to ensure saturation.

-

Causality: Ensuring an excess of solid is critical for achieving a truly saturated solution, which is the definition of equilibrium solubility.

-

-

Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24-48 hours.

-

Causality: Constant temperature is vital as solubility is temperature-dependent.[3] Prolonged agitation ensures the dissolution process reaches a steady state.

-

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in a temperature-controlled bath until the excess solid has settled. Centrifugation at the same temperature can be used to accelerate this process.

-

Causality: This step is crucial to separate the saturated liquid phase from the undissolved solid without altering the equilibrium by changing the temperature.

-

-

Sample Withdrawal & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.

-

Causality: Filtration removes any microscopic solid particles that could otherwise lead to an overestimation of the solubility.

-

-

Analysis: Accurately dilute the filtered supernatant with a suitable solvent and analyze its concentration using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).[3][12]

-

Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration is the solubility of the compound in that solvent at the specified temperature.

Conclusion and Applications

For the practicing scientist, these findings directly inform solvent choice. For a chemical reaction, THF or toluene would likely be excellent choices to ensure reagent solubility. For purification by crystallization, a solvent system approach might be employed, dissolving the compound in a good solvent (like DCM) and then inducing crystallization by adding a poor solvent (an anti-solvent) like hexane or methanol. The detailed protocols provided herein offer a robust framework for generating the precise, application-specific solubility data required for success in research and development.

References

- 1. scbt.com [scbt.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. m.youtube.com [m.youtube.com]

- 4. echemi.com [echemi.com]

- 5. Khan Academy [khanacademy.org]

- 6. This compound | 2033-83-2 | Benchchem [benchchem.com]

- 7. keyorganics.net [keyorganics.net]

- 8. 1-(4-BROMOBUTOXY)-4-METHOXY-BENZENE CAS#: 2033-83-2 [m.chemicalbook.com]

- 9. PubChemLite - this compound (C11H15BrO2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the IUPAC Nomenclature, Synthesis, and Characterization of a C11H15BrO2 Ether Derivative: 1-Bromo-4-(diethoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ether derivative with the molecular formula C11H15BrO2, focusing on the representative compound 1-bromo-4-(diethoxymethyl)benzene . Authored from the perspective of a Senior Application Scientist, this document delves into the systematic IUPAC nomenclature, detailed synthetic protocols, and robust analytical validation methods essential for researchers in organic chemistry and drug development. The content is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a deeper understanding of the chemical principles at play.

Part 1: Deciphering the IUPAC Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring clarity and lack of ambiguity. For the compound with the structure C11H15BrO2, specifically 1-bromo-4-(diethoxymethyl)benzene, the name is derived by identifying the parent structure and its substituents.

The parent hydrocarbon is benzene, a six-carbon aromatic ring. The substituents on this ring are a bromine atom and a diethoxymethyl group. According to IUPAC rules, the substituents are listed alphabetically. The numbering of the benzene ring starts at a point of attachment that gives the lowest possible numbers to the substituents. In this case, the bromine atom is assigned to position 1, and the diethoxymethyl group to position 4.

The diethoxymethyl group consists of a central carbon atom (methine) bonded to two ethoxy groups (-OCH2CH3) and the benzene ring. The "diethoxy" prefix indicates the presence of two ethoxy groups, and "methyl" refers to the single carbon linking them to the parent benzene ring. Therefore, the systematic IUPAC name is 1-bromo-4-(diethoxymethyl)benzene [1].

Visualizing the Nomenclature Breakdown

Caption: Logical flow for deriving the IUPAC name of 1-bromo-4-(diethoxymethyl)benzene.

Part 2: Synthesis Protocol: A Self-Validating Approach

The synthesis of 1-bromo-4-(diethoxymethyl)benzene, an acetal, can be achieved through the protection of the aldehyde group of 4-bromobenzaldehyde using ethanol in the presence of an acid catalyst. This protocol is designed to be self-validating by incorporating in-process controls and purification steps that ensure the desired product is obtained with high purity.

Experimental Protocol: Synthesis of 1-Bromo-4-(diethoxymethyl)benzene

| Parameter | Value | Rationale |

| Reactant 1 | 4-Bromobenzaldehyde | The aldehyde precursor providing the brominated benzene ring and the carbonyl group for acetal formation. |

| Reactant 2 | Anhydrous Ethanol | Acts as both the solvent and the source of the ethoxy groups for the acetal. Anhydrous conditions are critical to prevent the reverse reaction (hydrolysis of the acetal). |

| Catalyst | Concentrated Sulfuric Acid (H2SO4) | A strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. |

| Reaction Temp. | Room Temperature | The reaction proceeds efficiently at room temperature, minimizing potential side reactions. |

| Reaction Time | 12-24 hours | Sufficient time for the reaction to reach completion. Progress can be monitored by Thin Layer Chromatography (TLC). |

| Work-up | Aqueous Sodium Bicarbonate | Neutralizes the acidic catalyst, quenching the reaction. |

| Purification | Extraction with Diethyl Ether & Column Chromatography | Diethyl ether is a suitable solvent for extracting the organic product from the aqueous phase. Column chromatography is employed for final purification to remove any unreacted starting material or by-products. |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) in anhydrous ethanol (10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the solution while stirring. The flask should be cooled in an ice bath during this addition to manage any exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting aldehyde spot and the appearance of the product spot.

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1-bromo-4-(diethoxymethyl)benzene.

Part 3: Analytical Validation: Ensuring Purity and Identity

The identity and purity of the synthesized 1-bromo-4-(diethoxymethyl)benzene must be confirmed using a suite of analytical techniques. This multi-faceted approach provides a self-validating system, where data from different methods corroborate the structure and purity of the final compound.

Key Analytical Techniques

| Technique | Purpose | Expected Results for 1-Bromo-4-(diethoxymethyl)benzene |

| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to the aromatic protons (a characteristic pattern for a 1,4-disubstituted benzene ring), the methine proton of the acetal, the methylene protons of the ethoxy groups, and the methyl protons of the ethoxy groups. |

| ¹³C NMR | To determine the carbon skeleton of the molecule. | Signals for the aromatic carbons, the acetal carbon, and the carbons of the ethoxy groups. |

| Mass Spec. | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of C11H15BrO2. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be observable. |

| FT-IR | To identify the functional groups present. | Absence of a strong carbonyl (C=O) stretch (from the starting aldehyde) and the presence of C-O-C stretches characteristic of an ether/acetal. |

| HPLC | To assess the purity of the compound. | A single major peak indicating high purity. |

Analytical Validation Workflow

Caption: Workflow for the analytical validation of synthesized 1-bromo-4-(diethoxymethyl)benzene.

References

An In-Depth Technical Guide to 1-(4-Bromobutoxy)-4-methoxybenzene: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromobutoxy)-4-methoxybenzene, a key bifunctional linker molecule. The document delves into the historical and chemical context of its synthesis via the Williamson ether synthesis, presenting a detailed, field-proven protocol. Physicochemical properties and spectroscopic characterization are summarized for practical laboratory use. The guide further explores the critical role of this and similar linker molecules in modern drug development, with a focus on their application in creating sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The content is structured to provide both a foundational understanding for new researchers and nuanced insights for experienced drug development professionals.

Introduction and Historical Context

This compound, with the CAS Number 2033-83-2, is a brominated diether benzene derivative.[1] While the specific historical record of its first synthesis is not prominently documented, its creation is a direct application of the Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850.[2] This reaction was pivotal in understanding the structure of ethers.[2] The significance of this compound lies in its bifunctional nature; it possesses a terminal bromide, a good leaving group for nucleophilic substitution, and a methoxy-activated phenyl ring, making it a versatile building block in multi-step organic syntheses. Its primary application in modern science is as a linker molecule, particularly in the fields of proteomics and drug discovery.[1]

Synthesis of this compound

The synthesis of this compound is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][3] This reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[3] In this case, the phenoxide of 4-methoxyphenol attacks 1,4-dibromobutane.

Reaction Mechanism and Rationale

The reaction begins with the deprotonation of the hydroxyl group of 4-methoxyphenol using a suitable base, such as potassium carbonate, to form the more nucleophilic potassium 4-methoxyphenoxide. This phenoxide then acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane. The bromide ion serves as the leaving group, resulting in the formation of the ether linkage. The use of a primary alkyl halide (1,4-dibromobutane) is crucial as it minimizes the competing elimination reaction that can occur with secondary and tertiary alkyl halides.[3]

Caption: Workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

The following protocol is based on established procedures for Williamson ether synthesis and the synthesis of analogous compounds like 1,4-bis(4-bromobutoxy)benzene.[4]

Materials:

-

4-Methoxyphenol

-

1,4-Dibromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Alkyl Halide: Add 1,4-dibromobutane (2.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 60°C) and maintain stirring for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2033-83-2 | [1] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [5] |

| Molecular Weight | 259.14 g/mol | [5] |

| Melting Point | 42-43 °C | |